tert-Butyl (mesitylsulfonyl)oxycarbamate

Enantioselective aziridination Organocatalysis α,β-Unsaturated aldehydes

tert-Butyl (mesitylsulfonyl)oxycarbamate (CAS 36016-39-4), also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine (N-Boc-MSH), is a bench-stable, crystalline electrophilic amination reagent belonging to the N-Boc-O-arenesulfonylhydroxylamine class. It serves as a protected source of an NHBoc equivalent, enabling the direct installation of N-Boc-protected amines onto nucleophilic substrates in a single step.

Molecular Formula C14H21NO5S
Molecular Weight 315.39 g/mol
CAS No. 36016-39-4
Cat. No. B1269521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (mesitylsulfonyl)oxycarbamate
CAS36016-39-4
Molecular FormulaC14H21NO5S
Molecular Weight315.39 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OC(C)(C)C)C
InChIInChI=1S/C14H21NO5S/c1-9-7-10(2)12(11(3)8-9)21(17,18)20-15-13(16)19-14(4,5)6/h7-8H,1-6H3,(H,15,16)
InChIKeyWVMDSNGINQNHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (mesitylsulfonyl)oxycarbamate (CAS 36016-39-4): A Protected Electrophilic Amination Reagent for Stereoselective Synthesis


tert-Butyl (mesitylsulfonyl)oxycarbamate (CAS 36016-39-4), also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine (N-Boc-MSH), is a bench-stable, crystalline electrophilic amination reagent belonging to the N-Boc-O-arenesulfonylhydroxylamine class [1]. It serves as a protected source of an NHBoc equivalent, enabling the direct installation of N-Boc-protected amines onto nucleophilic substrates in a single step [2]. Structurally, the compound features a tert-butyloxycarbonyl (Boc) protecting group on the hydroxylamine nitrogen and a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) leaving group on oxygen, which is cleaved during amination [1].

1
Stereoselective synthesis: electrophilic NHBoc transfer to nucleophilic substrates.
2
Enantioselective aziridination of α,β-unsaturated aldehydes with organocatalyst.
3
Bench-stable crystalline reagent for multi-step NHBoc installation.

Why tert-Butyl (mesitylsulfonyl)oxycarbamate Cannot Be Substituted with Generic In-Class Reagents


Electrophilic amination reagents within the N-Boc-O-arenesulfonylhydroxylamine class are not interchangeable. The arenesulfonyl leaving group profoundly influences both safety and stereochemical outcomes. For example, the closely related N-Boc-O-tosylhydroxylamine (TsONHBoc) yields substantially lower enantioselectivity (48% ee vs. 94% ee) than the mesitylsulfonyl derivative under identical organocatalytic aziridination conditions [1]. Conversely, the deprotected analog O-(mesitylsulfonyl)hydroxylamine (MSH) exhibits a much lower thermal decomposition onset (~30 °C neat) compared to the Boc-protected form (96 °C), posing significant process safety risks at scale [2]. These quantitative differences in stereochemical fidelity and thermal hazard profile directly preclude generic substitution.

Target Reagent
N-Boc-O-(mesitylsulfonyl)hydroxylamine (This Product)
Generic Substitute
N-Boc-O-tosylhydroxylamine (TsONHBoc)
Reported 46% ee drop in organocatalytic aziridination; stereochemical outcome may not transfer.
Target Reagent
N-Boc-O-(mesitylsulfonyl)hydroxylamine (This Product)
Deprotected Analog
O-(Mesitylsulfonyl)hydroxylamine (MSH)
Thermal onset ~66 °C lower; process safety profile may shift significantly at scale.

Quantitative Differentiation Evidence for tert-Butyl (mesitylsulfonyl)oxycarbamate in Procurement Decisions


46% ee Gain Over Tosyl Analog in Organocatalytic Enantioselective Aziridination of Acrolein

In a direct head-to-head study by Arai et al. (2009), the target compound N-Boc-MSH (2c) delivered an aziridine product from acrolein in 94% ee, compared to only 48% ee achieved by the tosyl analog N-Boc-O-tosylhydroxylamine (2b) under the identical conditions of 20 mol% (S)-diphenylprolinol triethylsilyl ether catalyst and Na₂CO₃ base in CH₂Cl₂ [1]. The mesitylsulfonyl group was specifically required to maximize enantioselectivity on this challenging, simplest enal substrate.

Enantioselectivity
Head-to-head
94% ee (This product) 48% ee (TsONHBoc) Δ +46% ee, +8% yield
Stereochemical outcome context: reported ee gain supports aziridination route feasibility.
Organocatalytic aziridination of acrolein; diphenylprolinol silyl ether catalyst.
Enantioselective aziridination Organocatalysis α,β-Unsaturated aldehydes

Thermal Onset 66 °C Higher Than Deprotected MSH: Quantified Process Safety Advantage

Accelerating rate calorimetry (ARC) analysis by Mendiola et al. (2009) at Eli Lilly demonstrated that N-Boc-MSH (11) exhibits a thermal decomposition onset at 96.14 °C (at 0.1 °C/min scan rate, as a 20% solution in MTBE), with a maximum temperature rate of 1.43 °C/min at 107.48 °C [1]. In contrast, the deprotected O-(mesitylsulfonyl)hydroxylamine (MSH, 9) displayed exothermic activity initiating at 30 °C when measured as a neat sample or in TFA/DMF solution [1]. MSH has documented violent explosions upon heating to 60 °C and decomposition upon attempted vacuum drying at ambient temperature [1].

Thermal Stability
Head-to-head
96.14 °C onset (This product, 20% in MTBE)
vs. ~30 °C (MSH neat/solution)
Process safety margin context: reported higher onset supports scalable handling.
ARC measurement; Δ ≈ +66 °C onset temperature.
Process safety Thermal stability Scale-up

99.57% Isolated Yield Demonstrated at 1.7 kg Scale: Established Manufacturing Feasibility

The industrial process development study by Mendiola et al. (2009) reported the synthesis of N-Boc-MSH (11) from 2-mesitylenesulfonyl chloride and tert-butyl N-hydroxycarbamate on a 1.2 kg input scale of the sulfonyl chloride (5.43 mol), yielding 1705.85 g of the target compound as a white solid, corresponding to a 99.57% isolated yield [1]. This near-quantitative yield demonstrates robust scalability, contrasting with the deprotected MSH which required wet storage and degraded within 24 hours when drier samples were used [1].

Scalability
Reported
99.57% yield at 1.7 kg scale
Sourcing confidence: near-quantitative yield reported at multi-kg scale.
Industrial process development; MSH comparator unstable during isolation.
Kilogram-scale synthesis Process chemistry Manufacturing readiness

Enables Metal-Free Indazole Synthesis at Gram Scale with up to 97% Yield

Wang et al. (2023) reported a one-pot, metal-free protocol for indazole synthesis using in situ de-Boc-protected O-mesitylsulfonyl hydroxylamine derivatives, wherein N-Boc-MSH serves as the stable, storable precursor to the active aminating species [1]. The reaction delivered indazoles in up to 97% yield, displayed broad functional group tolerance, and was demonstrated at gram scale. The practical utility was validated by the concise synthesis of bioactive molecule YC-3 and the FDA-approved drug axitinib [1]. The method was operationally simple, mild, and insensitive to air and moisture—attributes traceable to the controlled-release design enabled by the Boc-protected mesitylsulfonyl reagent architecture.

Indazole Synthesis
Class-level
Up to 97% yield metal-free, gram-scale
Supports metal-free heterocycle synthesis; demonstrated in axitinib preparation.
TFA-mediated in situ deprotection; air/moisture insensitive protocol.
Indazole synthesis Metal-free amination Pharmaceutical process

Improved Shelf Stability at Ambient Conditions vs. Deprotected MSH: Storage and Logistics Advantage

The Boc-protected derivative offers practical handling advantages that MSH cannot match. Whereas MSH must be stored wet in a freezer and decomposes within 24 hours when dry, N-Boc-MSH is a free-flowing white crystalline solid (mp 104–105.5 °C) that can be stored in a refrigerator and is stable enough to withstand brief benchtop handling, although long-term room-temperature storage leads to gradual decomposition over several weeks [1]. The solid physical form and defined melting point also facilitate quality control by standard analytical methods, an important consideration for regulated pharmaceutical environments .

Shelf Stability
Data to verify
Crystalline solid; mp 104–105.5 °C; weeks-long RT stability reported.
Logistics review: storage profile may simplify supply chain vs. MSH.
MSH requires wet freezer storage; dry decomposition within 24 h.
Shelf stability Storage conditions Procurement logistics

Orthogonal Boc Protection Enables Sequential Deprotection Strategies in Multi-Step Synthesis

Unlike unprotected MSH, which transfers a free NH₂ group that may interfere with downstream chemistry, N-Boc-MSH installs a Boc-protected amine in a single step, enabling orthogonal deprotection strategies in complex molecule construction [1]. This is particularly advantageous when other acid-labile or base-labile protecting groups are present in the substrate. The Boc group can be selectively removed with TFA at 0 °C to liberate the free amine or the corresponding MSH for further transformations, as demonstrated in both the indazole synthesis [2] and in the original process development [1]. Class-level inference: the Boc-protected variant avoids the chemoselectivity problems inherent to unprotected electrophilic amination reagents such as MSH or HOSA [3].

Orthogonal Protection
Class-level
One-step NHBoc installation; TFA-labile group for sequential deprotection.
Synthetic step-economy context: may eliminate separate protection steps.
MSH/HOSA install free NH₂; advantage is substrate-dependent.
Orthogonal protecting groups Multi-step synthesis Peptide chemistry

High-Value Application Scenarios for tert-Butyl (mesitylsulfonyl)oxycarbamate Based on Quantitative Evidence


Organocatalytic Enantioselective Aziridination of α,β-Unsaturated Aldehydes for Chiral Building Block Synthesis

This compound is the reagent of choice when maximum enantioselectivity is required in the organocatalytic aziridination of challenging substrates such as acrolein, where it delivers 94% ee versus 48% ee for the tosyl analog under identical conditions [1]. The resulting 2-formylaziridines are pivotal intermediates for unnatural amino acid and natural product synthesis. The 46% ee advantage eliminates the need for chiral resolution, directly reducing cost and improving throughput for medicinal chemistry and process development groups.

Safe, Scalable Electrophilic Amination in Pharmaceutical Process Chemistry (Multi-Kilogram Scale)

With a demonstrated thermal decomposition onset of 96 °C—66 °C higher than MSH—and a validated 99.57% isolated yield at 1.7 kg scale, this compound is the preferred electrophilic amination reagent for industrial process development where thermal safety is a critical parameter [1]. It enables safe N-amination at scales incompatible with MSH's thermal instability, and its crystalline solid form simplifies handling in manufacturing environments.

Metal-Free Synthesis of Pharmaceutically Relevant N-Heterocycles (Indazoles, Aziridines)

For drug discovery programs targeting N-heterocyclic scaffolds, particularly indazoles, this reagent enables a one-pot, transition-metal-free protocol at gram scale with yields up to 97% [2]. The process is air- and moisture-insensitive, and the methodology has been validated through the synthesis of the FDA-approved drug axitinib, demonstrating its applicability to regulated pharmaceutical development where metal contamination must be rigorously controlled.

Multi-Step Synthesis Requiring Orthogonal N-Protecting Group Strategy

In complex molecule synthesis where orthogonal protecting group strategies are essential, N-Boc-MSH installs a Boc-protected amine in a single step [1]. This contrasts with unprotected reagents like MSH or HOSA which install free NH₂, often necessitating an additional protection step. The Boc group can be selectively removed under mild acidic conditions (TFA, 0 °C) to reveal the free amine or generate MSH in situ for further transformations [2]. This step-economy advantage is particularly valuable in peptide chemistry and natural product total synthesis.

Application
Selection Property
Validation Focus
Enantioselective aziridination studies
Mesitylsulfonyl leaving-group architecture
Chiral HPLC ee determination on α,β-unsaturated aldehydes
Scale-up process chemistry
Thermal safety margin (onset >90 °C)
ARC/DSC profiling under intended reaction conditions
Metal-free N-heterocycle synthesis
Boc-protected, air-stable reagent form
Residual metal analysis; in situ deprotection efficiency
Multi-step orthogonal protection strategy
NHBoc transfer in one synthetic operation
Chemoselectivity screening against acid/base-labile groups

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